molecular formula C12H14F3N3O B13265978 N-[3-(trifluoromethyl)phenyl]-1-Piperazinecarboxamide

N-[3-(trifluoromethyl)phenyl]-1-Piperazinecarboxamide

Cat. No.: B13265978
M. Wt: 273.25 g/mol
InChI Key: NXZKKDNKJPWQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Trifluoromethyl)phenyl]-1-piperazinecarboxamide (CAS: 1225578-90-4) is a piperazine-derived carboxamide compound featuring a 3-(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₂H₁₄F₃N₃O, with a molecular weight of 273.25 g/mol . The trifluoromethyl (-CF₃) group confers enhanced metabolic stability and lipophilicity, making it a common pharmacophore in medicinal chemistry. This compound serves as a structural template for drug discovery, particularly in targeting central nervous system (CNS) receptors and enzymes due to its balanced hydrophobicity and electronic properties.

Properties

Molecular Formula

C12H14F3N3O

Molecular Weight

273.25 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C12H14F3N3O/c13-12(14,15)9-2-1-3-10(8-9)17-11(19)18-6-4-16-5-7-18/h1-3,8,16H,4-7H2,(H,17,19)

InChI Key

NXZKKDNKJPWQIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with piperazine in the presence of a suitable coupling agent. One common method includes the use of carbodiimide-based coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]-1-Piperazinecarboxamide and related compounds have various applications in scientific research, particularly in medicinal chemistry and drug development. Because the search results do not focus solely on the specific compound "this compound", the following answer discusses its related compounds and their applications.

Piperazine-Triazole Derivatives
Piperazine derivatives are used in the development of S100A2–p53 protein–protein interaction inhibitors for potential treatment of cancer . One such compound, N-(4-((4-(3-(4-(3-methoxyphenyl)-1 H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide, was designed and synthesized using in silico modeling. This compound was screened against 16 human cancer cell lines, including pancreatic cell lines .

Trifluoromethyl Group in Drug Design
The trifluoromethyl (CF3) group is a component in many FDA-approved drugs . The inclusion of a CF3 group can increase a drug's potency .Attaching a CF3 group to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency towards reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate through hydrogen bonding with the protein .

Tyrosine Kinase Inhibitors
Piperazine carboxamide compounds are effective as inhibitors of tyrosine kinases . These compounds show therapeutic efficacy against disorders dependent on protein kinase, especially proliferative diseases and can inhibit the growth of blood vessels . They are effective against diseases associated with deregulated angiogenesis, such as ocular neovascularization, retinopathies, psoriasis, and neoplastic diseases . These compounds can be administered alone or in combination with other therapeutic agents like cytostatic or cytotoxic compounds, chemotherapeutic agents, or inhibitors of protein kinases .

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. It has been shown to bind to serotonin receptors, particularly the 5-HT1A, 5-HT1B, and 5-HT2C receptors, acting as an agonist. This interaction modulates the release of neurotransmitters such as serotonin, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences Potential Impact
N-[3-(Trifluoromethyl)phenyl]-1-piperazinecarboxamide C₁₂H₁₄F₃N₃O 273.25 3-(Trifluoromethyl)phenyl Reference compound Balanced lipophilicity; likely CNS penetration
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide C₁₈H₁₉F₃N₆O₂ 408.38 Pyrimidinyl group, ethylamide chain Added pyrimidinyl and extended sidechain Increased molecular weight; possible enhanced receptor binding or reduced bioavailability
N-Phenyl-4-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)piperazine-1-carboxamide C₂₄H₂₈F₃N₅O 475.51 Piperazine-ethyl linker, phenyl group Bipiperazine structure Extended half-life but higher toxicity risk
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C₁₃H₁₈ClN₃O 267.76 4-Chlorophenyl, ethyl-piperazine Chloro vs. CF₃ substitution Reduced electron-withdrawing effect; altered target affinity
4-(3-Chloro-2-pyridinyl)-N-(4-tert-butylphenyl)-1-piperazinecarboxamide (Comp. G) C₂₀H₂₆ClN₅O 404.91 tert-Butylphenyl, chloro-pyridinyl Bulky tert-butyl group Enhanced hydrophobicity; possible improved membrane permeability

Key Structural Modifications and Implications

(a) Trifluoromethyl vs. Chlorophenyl Substitution
  • The trifluoromethyl group in the parent compound provides stronger electron-withdrawing effects compared to the chloro substituent in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide . This enhances binding interactions with hydrophobic pockets in target proteins, such as serotonin or dopamine receptors.
(b) Heterocyclic Additions
  • The pyrimidinyl-substituted analog () introduces a nitrogen-rich heterocycle, which may improve hydrogen-bonding capacity with enzymes like kinases or phosphodiesterases . However, its higher molecular weight (408.38 g/mol) could reduce blood-brain barrier permeability.
(c) Bipiperazine Derivatives
  • Compounds like N-phenyl-4-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)piperazine-1-carboxamide feature a piperazine-ethyl linker, extending pharmacokinetic half-life but increasing metabolic complexity. Such structures are common in antipsychotic agents but carry risks of off-target effects.
(d) Steric Modifications
  • The tert-butyl group in Comp. G () significantly increases hydrophobicity, favoring interactions with lipid-rich environments. However, this may reduce solubility and require formulation adjustments for oral delivery .

Biological Activity

N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound belongs to the class of piperazine derivatives, characterized by a piperazine ring substituted with a trifluoromethyl group at the phenyl position. Its chemical structure is crucial for its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been linked to several mechanisms, including:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) : This compound has shown potent inhibition of FAAH, an enzyme responsible for the degradation of endocannabinoids. Inhibition leads to increased levels of anandamide, which can modulate pain, inflammation, and neuroprotection .
  • Antinociceptive Effects : Research indicates that derivatives of this compound exhibit significant antinociceptive effects in animal models, suggesting potential use in pain management therapies .
  • Neuroprotective Properties : Some studies have indicated that compounds related to this compound may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases .

The mechanisms by which this compound exerts its effects include:

  • TRPV1 Modulation : The compound interacts with TRPV1 channels, which are implicated in pain pathways. Antagonism or modulation of these channels can reduce nociceptive signaling .
  • Impact on Neurotransmitter Systems : By inhibiting FAAH, the compound increases endocannabinoid levels, influencing various neurotransmitter systems involved in mood regulation and pain perception.

Table 1: Summary of Key Research Findings

Study ReferenceBiological ActivityFindings
AntinociceptiveDemonstrated efficacy in formalin-induced pain models.
NeuroprotectionIncreased production of neuroprotective compounds via biotransformation.
FAAH InhibitionPotent inhibitor leading to elevated anandamide levels with therapeutic implications.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable drug-like properties, including:

  • Metabolic Stability : High stability in human liver microsomes indicates low likelihood of rapid metabolism.
  • Absorption and Distribution : The compound exhibits satisfactory passive transport properties, facilitating absorption across biological membranes .

Q & A

Basic: What are the common synthetic routes for N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, and how are intermediates purified?

The synthesis typically involves coupling a piperazine derivative with a trifluoromethylphenyl carboxamide precursor. Key steps include:

  • Amide bond formation : Using coupling agents like HBTU or BOP in THF with triethylamine (Et₃N) to activate carboxylic acids for nucleophilic attack by amines .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/methanol or dichloromethane/methanol to isolate intermediates .
  • Salt formation : HCl treatment to stabilize products, as seen in the synthesis of related piperazinecarboxamide trihydrochloride derivatives .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Essential for verifying substituent positions on the piperazine ring and trifluoromethylphenyl group. For example, signals near δ 3.1–3.5 ppm confirm piperazine protons, while aromatic protons appear at δ 7.2–7.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₁H₁₃F₃N₂O with MW 230.23 g/mol for the core structure) .
  • Elemental analysis : Confirms purity and stoichiometry of crystalline derivatives .

Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Solvent selection : THF or DMF enhances solubility of hydrophobic intermediates, reducing side reactions .
  • Temperature control : Reflux conditions (e.g., 60–80°C) for amidation vs. ice baths for acid-sensitive steps .
  • Catalyst screening : Transition metal catalysts or enzyme-mediated approaches (e.g., for enantioselective synthesis) can improve regioselectivity .
  • DoE (Design of Experiments) : Systematic variation of molar ratios, solvents, and temperatures to identify optimal parameters .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability .
  • Metabolite profiling : LC-MS/MS to detect degradation products that may interfere with activity .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm specificity (e.g., EGFR inhibition in breast cancer cells) .

Basic: What in vitro biological activities have been reported for this compound analogs?

  • Antimicrobial activity : Piperazine derivatives show moderate activity against Gram-positive bacteria (MIC 8–32 µg/mL) via membrane disruption .
  • Receptor modulation : Structural analogs act as dopamine D3 receptor antagonists (IC₅₀ ~50 nM) .
  • Enzyme inhibition : Some derivatives inhibit TRPV1 channels, implicated in pain signaling .

Advanced: What computational strategies are used to design this compound-based EGFR inhibitors?

  • Molecular docking : Predict binding to EGFR’s ATP pocket using Schrödinger Suite or AutoDock .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with IC₅₀ values .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Advanced: How can solubility challenges of this compound be addressed for in vivo studies?

  • Prodrug design : Introduce phosphate or PEG groups to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
  • Co-crystallization : Use co-solvents like cyclodextrins to improve bioavailability .

Advanced: What analytical methods are recommended for detecting trace impurities in synthesized batches?

  • HPLC-PDA/ELSD : Detect non-UV-active impurities (e.g., residual coupling agents) .
  • GC-MS : Identify volatile byproducts (e.g., unreacted trifluoromethylphenyl precursors) .
  • ICP-MS : Quantify heavy metal catalysts (e.g., Pd from cross-coupling steps) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.